molecular formula C7H16NP B14395855 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine CAS No. 89996-83-8

2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine

Cat. No.: B14395855
CAS No.: 89996-83-8
M. Wt: 145.18 g/mol
InChI Key: PNAOUZCALBWUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is a chemical compound with the molecular formula C7H16NP. It is also known by its systematic name, 1-(Isopropylphosphino)-2-methyl-1-propanimine . This compound is characterized by the presence of a phosphanyl group attached to a propan-1-imine structure, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine typically involves the reaction of appropriate phosphine and imine precursors under controlled conditions. One common method involves the reaction of isopropylphosphine with 2-methylpropan-1-imine in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield. Techniques like distillation and recrystallization are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups .

Scientific Research Applications

2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine involves its interaction with molecular targets such as enzymes and proteins. The phosphanyl group can form strong bonds with metal ions, making it a useful ligand in catalysis. The imine group can participate in nucleophilic addition reactions, further expanding its utility in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine apart is its unique combination of a phosphanyl and imine group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

89996-83-8

Molecular Formula

C7H16NP

Molecular Weight

145.18 g/mol

IUPAC Name

2-methyl-1-propan-2-ylphosphanylpropan-1-imine

InChI

InChI=1S/C7H16NP/c1-5(2)7(8)9-6(3)4/h5-6,8-9H,1-4H3

InChI Key

PNAOUZCALBWUCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=N)PC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.